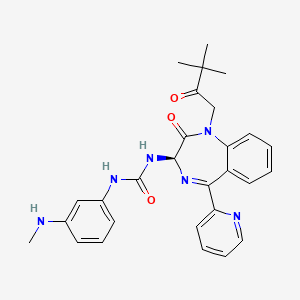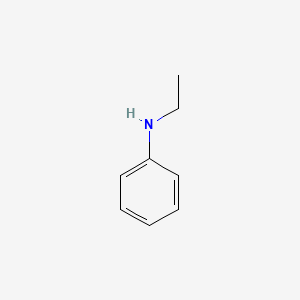
Pentyl 4-(dimethylamino)benzoate
Vue d'ensemble
Description
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le Padimate A peut être synthétisé par estérification de l'acide para-aminobenzoïque avec l'alcool isoamylique. La réaction implique généralement l'utilisation d'un catalyseur acide fort tel que l'acide sulfurique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer la conversion complète des réactifs en ester souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production de Padimate A suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé implique l'ajout continu d'acide para-aminobenzoïque et d'alcool isoamylique dans un réacteur contenant le catalyseur acide. Le mélange réactionnel est chauffé et agité pour assurer un mélange complet et une réaction complète. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir du Padimate A de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le Padimate A subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le Padimate A peut être oxydé pour former divers produits d'oxydation, en fonction des conditions et des réactifs utilisés.
Réduction : La réduction du Padimate A peut conduire à la formation de dérivés aminés.
Substitution : Le cycle aromatique du Padimate A peut subir des réactions de substitution électrophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. Les réactions sont généralement effectuées en milieu acide ou basique.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés. Les réactions sont généralement effectuées dans des solvants anhydres.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs tels que les halogènes, les agents nitrants ou les agents sulfonants.
Principaux produits formés
Oxydation : L'oxydation du Padimate A peut conduire à la formation d'acides carboxyliques, de quinones ou d'autres dérivés oxydés.
Réduction : La réduction peut produire des dérivés aminés ou d'autres formes réduites du composé.
Applications de la recherche scientifique
Le Padimate A a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle dans les études d'estérification et de réactions de substitution aromatique.
Biologie : La recherche sur le Padimate A comprend ses effets sur les processus cellulaires et son potentiel en tant que photosensibilisateur.
Médecine : Des études ont examiné son utilisation potentielle en photothérapie dynamique et ses effets sur les cellules de la peau.
Mécanisme d'action
Le Padimate A exerce ses effets en absorbant les rayonnements ultraviolets, ce qui empêche les rayonnements de pénétrer dans la peau et de causer des dommages. Le composé absorbe les rayons UV-B, qui peuvent induire des dommages à l'ADN dans les kératinocytes humains. Après photoexcitation, le Padimate A génère de l'oxygène singulet et forme des radicaux libres centrés sur le carbone. Ces espèces réactives peuvent causer des dommages cellulaires, mais elles contribuent également à prévenir l'érythème induit par les UV et d'autres dommages cutanés .
Applications De Recherche Scientifique
Padimate A has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Research on Padimate A includes its effects on cellular processes and its potential as a photosensitizer.
Medicine: Studies have investigated its potential use in photodynamic therapy and its effects on skin cells.
Mécanisme D'action
Padimate A exerts its effects by absorbing ultraviolet radiation, thereby preventing the radiation from penetrating the skin and causing damage. The compound absorbs UV-B rays, which can induce DNA damage in human keratinocytes. Upon photoexcitation, Padimate A generates singlet oxygen and forms carbon-centered free radicals. These reactive species can cause cellular damage, but they also help in preventing UV-induced erythema and other skin damage .
Comparaison Avec Des Composés Similaires
Composés similaires
Padimate O : Structurellement apparenté au Padimate A, le Padimate O est également un dérivé ester de l'acide para-aminobenzoïque et est utilisé dans les écrans solaires.
Unicité
Le Padimate A est unique en sa capacité à absorber les rayons ultraviolets tout en ayant une structure chimique similaire à celle d'un générateur industriel de radicaux libres. Cette double caractéristique le rend à la fois efficace comme ingrédient de crème solaire et sujet d'intérêt dans les études liées à la chimie des radicaux libres et à la photobiologie .
Propriétés
IUPAC Name |
pentyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2)3/h7-10H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZRIBXKVRLOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065817 | |
| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14779-78-3 | |
| Record name | Padimate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Padimate A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, pentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl 4-(dimethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYL P-DIMETHYLAMINOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I0HW37A8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















